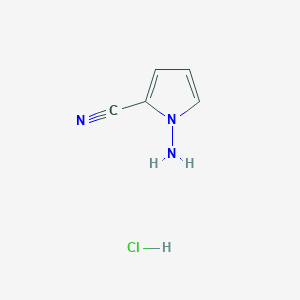

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTSWPFWLRHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679167 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-97-4 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represent a cornerstone of efficient lead generation and optimization. The pyrrole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability have rendered it a fertile ground for the development of novel agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]

This technical guide focuses on a particularly valuable derivative of this scaffold: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS Number: 937046-97-4). The strategic placement of a reactive amino group on the pyrrole nitrogen and an adjacent cyano functionality creates a molecule primed for diverse and intricate chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and critical applications, thereby empowering its effective integration into innovative research and development pipelines.

Core Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[6] Its hydrochloride salt form enhances stability and handling properties compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 937046-97-4 | [6] |

| Molecular Formula | C₅H₆ClN₃ | [6] |

| Molecular Weight | 143.57 g/mol | [6] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature, in a dry place | [7] |

Synthesis and Mechanistic Rationale

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for related pyrrole-2-carbonitriles. A common and effective strategy involves the reaction of a suitable pyrrole precursor with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[8][9]

A plausible synthetic pathway is outlined below. The causality behind each step is critical for understanding and potentially optimizing the reaction.

Caption: Plausible Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic methods for similar compounds and should be optimized for specific laboratory conditions.

-

Cyanation of Pyrrole:

-

To a solution of pyrrole in an anhydrous solvent (e.g., acetonitrile or toluene) at 0°C, add chlorosulfonyl isocyanate dropwise.

-

Causality: CSI is a powerful electrophile that reacts with the electron-rich pyrrole ring to introduce a functional group that can be readily converted to a nitrile. The low temperature controls the exothermic reaction.

-

-

Formation of the Nitrile:

-

To the resulting mixture, add an excess of N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a dehydrating agent, converting the intermediate carboxamide to the carbonitrile.

-

-

Work-up and Isolation of Pyrrole-2-carbonitrile:

-

Quench the reaction with an aqueous solution and extract the product with an organic solvent. Purify by distillation or chromatography.

-

-

N-Amination:

-

Treat the isolated pyrrole-2-carbonitrile with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base.

-

Causality: This step introduces the amino group onto the pyrrole nitrogen.

-

-

Hydrochloride Salt Formation:

-

Dissolve the resulting 1-Amino-1H-pyrrole-2-carbonitrile free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrogen chloride in the same or a compatible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it more suitable for storage and use as a synthetic intermediate.

-

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous compounds provide a reliable basis for its spectroscopic profile.[1][3][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the amino group. A certificate of analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[3]

¹³C NMR Spectroscopy

The carbon NMR will display distinct signals for the five carbons of the pyrrole ring and the nitrile carbon. The chemical shifts of the ring carbons provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3100-3300 |

| C≡N stretch (nitrile) | 2220-2260 |

| C=C stretch (aromatic ring) | 1500-1600 |

| C-N stretch | 1250-1350 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₅H₅N₃) at m/z = 107.11.

Reactivity and Synthetic Utility

The synthetic versatility of this compound is its most compelling feature for medicinal chemists. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications.

Caption: Reactivity Profile of this compound.

-

Reactions involving the 1-amino group: The amino group can act as a nucleophile, readily undergoing acylation to form amides or alkylation to introduce various substituents.

-

Reactions involving the 2-cyano group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

-

Tandem and Cyclization Reactions: The proximity of the amino and cyano groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-f][1][2]triazines.[4]

Applications in Drug Discovery and Development

The utility of this compound is exemplified by its application as a key building block in the synthesis of a diverse array of bioactive molecules.

Antiviral Agents: The Case of Remdesivir

A prominent example of the synthetic utility of this scaffold is in the synthesis of intermediates for the antiviral drug Remdesivir. Pyrrolo[1,2-f][1][2]triazin-4-amine, a core component of Remdesivir, can be synthesized from this compound.[4][11] This underscores the compound's relevance in the development of treatments for emerging infectious diseases.

Caption: Synthetic Pathway to a Remdesivir Intermediate.

Kinase Inhibitors in Oncology

The pyrrole scaffold is prevalent in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[12][13] this compound provides a versatile starting point for the synthesis of libraries of pyrrole-based compounds for screening against various kinase targets implicated in cancer, such as VEGFR and EGFR.[14] The amino and nitrile groups can be elaborated to introduce functionalities that enhance potency and selectivity.

Other Therapeutic Areas

The inherent biological activity of the pyrrole nucleus extends to antibacterial, antifungal, and anti-inflammatory applications.[5][15] As a versatile building block, this compound can be employed in the synthesis of novel compounds for screening in these and other therapeutic areas.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems. Its demonstrated utility in the synthesis of intermediates for clinically relevant drugs like Remdesivir highlights its importance. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will be paramount. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying the role of the pyrrole nucleus in the development of next-generation medicines.

References

- 1. 937046-97-4|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE | 159326-68-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 8. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 10. 937046-96-3 | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | Amides | Ambeed.com [ambeed.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. astroresearch.com.au [astroresearch.com.au]

- 15. Remdesivir Impurity 32 | SynZeal [synzeal.com]

An In-depth Technical Guide to the Physical Properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with expert analysis on its structural, spectroscopic, and handling characteristics. Where experimental data is not publicly available, this guide offers insights into expected values and outlines robust, standardized protocols for their empirical determination.

Introduction and Scientific Context

This compound is a heterocyclic organic compound of significant interest in contemporary chemical synthesis and medicinal chemistry. Pyrrole and its derivatives are fundamental scaffolds in a multitude of biologically active molecules and functional materials. The presence of both a reactive nitrile group and an amino group on the pyrrole ring makes this molecule a particularly versatile synthetic intermediate.[1]

Its classification as a "Protein Degrader Building Block" underscores its utility in the development of novel therapeutics, particularly in the field of targeted protein degradation.[2] Given its role as a crucial starting material, a thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

This guide serves as a centralized resource for these properties. The hydrochloride salt form is specifically addressed, as it is a common strategy to improve the stability and handling of amine-containing compounds.

Molecular Identity and Chemical Structure

The foundational step in characterizing any chemical substance is confirming its identity. The molecular formula and weight are crucial for stoichiometric calculations in synthesis, while the structure itself dictates the compound's reactivity and physical behavior.

Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Registry No. | 937046-97-4 | [2][4] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| Typical Purity | ≥97% to ≥98% | [5] |

Chemical Structure Diagram

The structure below illustrates the protonated form of the molecule as the hydrochloride salt. The positive charge is localized on the exocyclic amino group, which is the most basic site. This protonation significantly influences the compound's solubility and stability compared to its free base (1-Amino-1H-pyrrole-2-carbonitrile, CAS No. 159326-66-6).

Caption: Structure of this compound.

Physical and Thermal Properties

The physical state and thermal properties of a compound are critical for handling, storage, and for predicting its behavior in various chemical processes.

| Property | Value | Comments & Experimental Context |

| Appearance | White to off-white or light-yellow powder | Based on typical supplier information.[5] Visual inspection upon receipt is a crucial first step to verify sample integrity. |

| Melting Point | Data not available | No experimentally determined melting point is reported in the public domain.[6] Amine salts can often decompose upon heating rather than exhibiting a sharp melting point. A standard melting point apparatus should be used for determination (see Section 6.1). |

| Boiling Point | Data not available | Not applicable for a solid salt; expected to decompose at high temperatures before boiling. |

| Solubility | Data not available | As a hydrochloride salt, it is predicted to have moderate to good solubility in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Low solubility is expected in nonpolar solvents like hexanes or toluene. Empirical testing is required (see Section 6.2). |

| Storage | Room temperature, in a dry place | Recommended by suppliers.[2][5] The compound should be stored in a tightly sealed container to protect it from moisture. |

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal signals for the three protons on the pyrrole ring and the protons of the ammonium group.

-

Pyrrole Protons (3H): These would appear in the aromatic region (approx. 6.0-7.5 ppm). Due to the asymmetry of the ring, three distinct signals are expected: a doublet, a triplet, and another doublet (or doublet of doublets). The electron-withdrawing nitrile group will deshield adjacent protons, shifting them downfield.

-

Ammonium Protons (-NH₃⁺, 3H): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this peak could appear significantly downfield (e.g., > 10 ppm).

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should show five distinct signals for the five carbon atoms in the pyrrole ring and the nitrile group.

-

Pyrrole Carbons (4C): Four signals are expected in the aromatic region (approx. 100-140 ppm).

-

Nitrile Carbon (-C≡N, 1C): A characteristic signal for the nitrile carbon is expected around 115-125 ppm. This peak is often of lower intensity.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A broad and strong absorption band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

-

C=C Stretch (Aromatic Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe the mass of the free base (1-Amino-1H-pyrrole-2-carbonitrile), not the full hydrochloride salt. The expected [M+H]⁺ peak for the free base (C₅H₅N₃) would be at m/z 108.05.

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the free base and related pyrrole compounds provide a strong basis for safe handling protocols.[7]

-

Hazard Classification: The parent compound, 1-Amino-1H-pyrrole-2-carbonitrile, is classified as harmful.[7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory precautions should be strictly followed.

-

First Aid:

Standardized Experimental Protocols

To address the absence of published data, the following section provides standardized, step-by-step methodologies for characterizing the key physical properties of this compound in a research setting.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical sample is outlined below. This ensures that fundamental properties are confirmed before proceeding to more complex applications.

Caption: General workflow for chemical characterization.

Protocol: Melting Point Determination

-

Preparation: Finely crush a small amount of the powder sample.

-

Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate range, then reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. Note any decomposition (color change, gas evolution).

Protocol: Solubility Screening (Qualitative)

-

Setup: Add approximately 5-10 mg of the compound to each of several labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, Dichloromethane, Toluene, DMSO).

-

Mixing: Vortex or shake each vial vigorously for 1-2 minutes.

-

Observation: Visually inspect each vial for dissolution.

-

Classification: Classify the solubility as 'Soluble' (no visible solid), 'Partially Soluble' (some solid remains), or 'Insoluble' (no apparent dissolution).

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for amine salts as it can help resolve exchangeable protons.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may be used if needed.

-

Analysis: The sample is now ready for acquisition of ¹H and ¹³C NMR spectra.

References

- 1. hmdb.ca [hmdb.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 937046-97-4 [sigmaaldrich.com]

- 5. This compound - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride chemical structure

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and pharmaceuticals. This guide focuses on a particularly valuable derivative: This compound (CAS No: 937046-97-4).

This molecule is distinguished by two key functional groups appended to the pyrrole core: an amino group at the N-1 position and a nitrile group at the adjacent C-2 position. This specific arrangement makes it a potent and versatile intermediate.[1] The N-amino group provides a nucleophilic handle for a variety of coupling and derivatization reactions, while the electron-withdrawing nitrile group not only activates the pyrrole ring but also serves as a synthetic precursor to other functionalities such as amines, carboxylic acids, or tetrazoles. Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a robust synthesis strategy, characterization data, and its applications as a strategic synthetic intermediate.

Physicochemical and Structural Properties

The hydrochloride salt form of 1-Amino-1H-pyrrole-2-carbonitrile ensures greater stability and improved handling characteristics compared to the free base. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-1H-pyrrole-2-carbonitrile;hydrochloride | PubChem |

| CAS Number | 937046-97-4 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Canonical SMILES | C1=CC=C(N1N)C#N.Cl | PubChem |

| Purity (Typical) | ≥97% | Commercial Suppliers |

| Appearance | Off-white to light brown solid (Predicted) | N/A |

| Storage | Room temperature, store in a dry place | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Note: Experimental data such as melting point and specific solubility values are not widely reported in publicly available literature and are typically found on supplier-specific Certificates of Analysis.

Synthesis and Mechanism: A Literature-Derived Approach

Causality Behind Experimental Choices

The chosen synthetic strategy leverages the Thorpe-Ziegler reaction, a classic method for forming a new ring and a cyano-enamine moiety.

-

Starting Materials: N-aminoacetaldehyde dimethyl acetal is selected as the "N-amino" synthon. The acetal group serves as a stable, masked aldehyde, preventing self-polymerization and allowing for controlled reaction. Malononitrile is an ideal partner as it provides the necessary carbon atoms for the pyrrole ring and the C-2 nitrile group. Its acidic methylene protons are readily deprotonated to initiate the reaction.

-

Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsA), is crucial. It facilitates the in situ hydrolysis of the dimethyl acetal to the reactive aldehyde, which is immediately consumed in the condensation reaction, minimizing side reactions.

-

Salt Formation: The final step of converting the synthesized free base to its hydrochloride salt is standard practice. Using HCl dissolved in an anhydrous organic solvent like diethyl ether or dioxane ensures the clean precipitation of the salt, free from excess water, which simplifies isolation and drying.

Representative Synthesis Protocol

Stage 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile (Free Base)

-

Reaction Setup: To a solution of N-aminoacetaldehyde dimethyl acetal (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Reduce the solvent volume in vacuo. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification (Free Base): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Amino-1H-pyrrole-2-carbonitrile free base.

Stage 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base from Stage 1 in a minimal amount of anhydrous diethyl ether.

-

Precipitation: To this solution, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring. A precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under high vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A representative two-stage workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This serves as a self-validating system for researchers synthesizing this molecule.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals for the pyrrole ring protons, each integrating to 1H.

-

H5 Proton: Expected to be a triplet around 6.8-7.0 ppm.

-

H3 Proton: Expected to be a triplet around 6.2-6.4 ppm.

-

H4 Proton: Expected to be a triplet around 6.0-6.2 ppm.

-

-NH₂ Protons: A broad singlet, integrating to 2H, likely in the range of 5.5-6.5 ppm, whose position is concentration-dependent.

-

HCl Proton: The acidic proton from HCl may be observable as a very broad signal or may exchange with solvent protons.

-

-

¹³C NMR (Carbon NMR): The spectrum should display five signals for the five carbon atoms in the pyrrole carbonitrile core.

-

C2 (C-CN): A quaternary carbon, expected around 95-105 ppm.

-

CN (Nitrile): Expected in the characteristic nitrile region, around 115-120 ppm.

-

C5: Expected around 120-125 ppm.

-

C3: Expected around 110-115 ppm.

-

C4: Expected around 105-110 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the amino group.

-

C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group.

-

C=C Stretch: Aromatic C=C stretching bands within the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base.

-

[M+H]⁺: Expected at m/z = 108.05, corresponding to the protonated free base (C₅H₅N₃ + H⁺).

-

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a strategic precursor for synthesizing more complex, biologically active molecules.[1]

-

Scaffold for Fused Heterocycles: The adjacent amino and nitrile groups are perfectly positioned to act as synthons for building fused ring systems. For example, reaction with dicarbonyl compounds can lead to the formation of pyrrolo[1,2-b][1][3]triazines, a class of compounds with potential therapeutic applications.

-

Derivatization Handle: The N-amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into other key groups.[1]

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂), introducing a flexible basic moiety.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH), providing an acidic handle or a point for amide coupling.

-

Cycloaddition: Can react with azides to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

Diagram of Potential Synthetic Transformations

References

An In-depth Technical Guide to the Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the chemical logic underpinning the synthesis, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 937046-97-4) is a bifunctional molecule featuring a pyrrole core, a primary amino group at the 1-position, and a nitrile group at the 2-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. The pyrrole scaffold is a common motif in numerous biologically active compounds, and the presence of the N-amino and cyano functionalities allows for diverse chemical transformations, including N-alkylation, N-acylation, and cycloaddition reactions.[1] Its role as a building block for protein degrader molecules further highlights its importance in modern drug development.

This guide will focus on a plausible and chemically sound synthetic approach, drawing from established principles of heterocyclic chemistry, to provide a detailed roadmap for the laboratory preparation of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule suggests a strategy centered on the formation of the N-amino-pyrrole ring from an acyclic precursor already containing the requisite carbon skeleton and nitrile functionality. The Paal-Knorr pyrrole synthesis, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or hydrazines, serves as an excellent foundation for this approach.

Our proposed synthetic strategy involves the cyclocondensation of a suitable γ-dicarbonyl nitrile or its synthetic equivalent with hydrazine, followed by conversion to the hydrochloride salt.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: A Step-by-Step Guide

This section outlines a detailed, two-step synthetic protocol for the preparation of this compound.

Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile via Cyclocondensation

The core of the synthesis lies in the cyclocondensation reaction between a suitable 1,4-dicarbonyl equivalent bearing a nitrile group and hydrazine. A practical precursor for this transformation is a protected or masked form of a γ-dicarbonyl nitrile. For this guide, we will consider a generic pathway starting from a suitable precursor like 2-formylsuccinonitrile or a related derivative.

Reaction Principle: The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic pyrrole ring. The use of hydrazine hydrate provides the N-amino functionality directly.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the γ-dicarbonyl nitrile precursor (1.0 eq.).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to dissolve or suspend the starting material.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 - 1.5 eq.) to the reaction mixture at room temperature. The reaction may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure 1-Amino-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: The use of hydrazine hydrate is crucial as it serves as the source of the N-amino group on the pyrrole ring. An excess is often used to ensure complete reaction of the dicarbonyl precursor.

-

Solvent: Alcohols like ethanol or isopropanol are good solvents for both the reactants and are relatively easy to remove after the reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.

Caption: Workflow for the synthesis of the free base.

Step 2: Formation of this compound

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Reaction Principle: This is a simple acid-base reaction where the basic amino group on the pyrrole nitrogen is protonated by hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-Amino-1H-pyrrole-2-carbonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain this compound as a stable solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the introduction of water, which could potentially hydrolyze the nitrile group or affect the crystallinity of the salt.

-

Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base, leading to its precipitation upon formation.

Caption: Workflow for the hydrochloride salt formation.

Mechanistic Insights

The formation of the 1-aminopyrrole ring from a γ-dicarbonyl compound and hydrazine is a well-established reaction pathway. The mechanism involves the following key steps:

-

Nucleophilic Attack: The hydrazine initially acts as a nucleophile, attacking one of the carbonyl groups of the precursor.

-

Hydrazone Formation: Subsequent dehydration leads to the formation of a monohydrazone.

-

Second Nucleophilic Attack: The second nitrogen atom of the hydrazine (or a second molecule of hydrazine) attacks the remaining carbonyl group.

-

Dihydrazone Intermediate: This results in the formation of a dihydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of one of the hydrazone moieties then attacks the imine carbon of the other, leading to a five-membered ring intermediate.

-

Aromatization: Elimination of a molecule of water from this intermediate results in the formation of the stable aromatic pyrrole ring.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 1-Amino-1H-pyrrole-2-carbonitrile | C₅H₅N₃ | 107.11 | >97% |

| This compound | C₅H₆ClN₃ | 143.57 | >97% |

Table 1: Physicochemical properties of the target compound and its free base.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the cyclocondensation of a γ-dicarbonyl nitrile precursor with hydrazine, followed by the formation of the hydrochloride salt. This guide provides a robust and well-reasoned synthetic strategy, grounded in established chemical principles, to aid researchers in the preparation of this valuable building block. The detailed protocols and mechanistic explanations are intended to provide a solid foundation for the successful synthesis and further application of this versatile compound in drug discovery and development.

References

The Strategic Deployment of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Forefront of Medicinal Chemistry

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a specialized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery.[1][2] Its unique structural features, combining a reactive nitrile group and an N-amino functionality on a pyrrole scaffold, make it a highly valuable intermediate for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth technical overview of its synthesis, properties, and, most importantly, its strategic application in the development of targeted protein degraders and antiviral therapeutics.

Physicochemical Properties and Characterization

While detailed, peer-reviewed spectral data for this compound is not widely published, its fundamental properties have been established by various commercial suppliers. Researchers should verify these properties and acquire detailed analytical data upon receipt or synthesis of the compound.

| Property | Value | Source |

| CAS Number | 937046-97-4 | [3] |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.57 g/mol | |

| Purity | Typically ≥97% | |

| Appearance | Powder | [4] |

| Storage | Room Temperature, Dry Place | [4] |

Proposed Synthesis of this compound

The following represents a generalized, multi-step synthetic workflow that could be adapted for the synthesis of the title compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Amination of Pyrrole

-

To a solution of pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add a suitable aminating reagent (e.g., hydroxylamine-O-sulfonic acid) at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified period to allow for the formation of 1-aminopyrrole.

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Cyanation of 1-Aminopyrrole

-

The purified 1-aminopyrrole is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or toluene) under an inert atmosphere.[5][6][7]

-

The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

-

Chlorosulfonyl isocyanate (CSI) is added dropwise to the cooled solution. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, the reaction is stirred for a defined period at low temperature.

-

A tertiary amine base (e.g., triethylamine) is added to neutralize the reaction mixture and facilitate the elimination to form the nitrile.

-

The reaction is quenched, and the crude product is extracted.

Step 3: Salt Formation

-

The crude 1-Amino-1H-pyrrole-2-carbonitrile is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvents: The use of anhydrous aprotic solvents is crucial to prevent the hydrolysis of chlorosulfonyl isocyanate, a highly reactive reagent.

-

Low-Temperature Conditions: The cyanation reaction is performed at low temperatures to control the reactivity of CSI and minimize the formation of side products.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of reagents and intermediates that may be sensitive to air or moisture.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] this compound serves as a crucial building block in the synthesis of the E3 ligase-binding component of certain PROTACs. The N-amino group provides a convenient handle for the attachment of linkers, which are then connected to the target protein-binding ligand.

Caption: Role of the title compound in the modular assembly of a PROTAC molecule.

Intermediate in the Synthesis of Antiviral Agents

1-Amino-1H-pyrrole-2-carbonitrile has been identified as a key intermediate in the synthesis of the antiviral drug Remdesivir. Specifically, it is used to construct the pyrrolo[1,2-f][1][9]triazin-4-amine core of the molecule.[9] This underscores the compound's importance in the rapid and efficient synthesis of complex heterocyclic systems with proven biological activity.

Conclusion and Future Perspectives

This compound is a pivotal chemical entity in modern medicinal chemistry. Its role as a versatile building block, particularly in the rapidly evolving field of targeted protein degradation, positions it as a compound of significant interest for researchers in both academia and the pharmaceutical industry. While a detailed, publicly available synthesis protocol and comprehensive spectral data are currently lacking, its commercial availability and established applications provide a strong foundation for its continued use and exploration in the discovery of novel therapeutics. Future research efforts may focus on the development of more efficient and scalable synthetic routes to this valuable intermediate, as well as the exploration of its utility in the synthesis of new classes of bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Remdesivir Impurity 32 | SynZeal [synzeal.com]

- 3. 937046-97-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 5. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 7. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE | 159326-68-8 [chemicalbook.com]

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of nitrogen-containing heterocycles, the pyrrole nucleus holds a place of distinction, forming the core of numerous natural products and clinically significant drugs. This guide focuses on a particularly valuable derivative, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4), a versatile and reactive building block with significant potential in the synthesis of complex molecular architectures. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a synthesized understanding of the causality behind experimental choices and the strategic applications of this compound, empowering researchers to unlock its full potential in their drug discovery endeavors.

Core Molecular Characteristics

This compound is a stable, crystalline solid that serves as a bifunctional scaffold, presenting both a nucleophilic amino group and an electrophilic nitrile moiety. This unique arrangement of functional groups on an aromatic pyrrole ring underpins its synthetic versatility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 937046-97-4 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | General Supplier Information |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, in a dry place | [2][4] |

Structural Elucidation: A Spectroscopic Overview

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed journals, data is often available from commercial suppliers.[1] The expected spectroscopic features are outlined below, providing a framework for researchers to confirm the identity and purity of their samples.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three pyrrole ring protons and the amino protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating amino group. The hydrochloride form may lead to broader signals for the amino protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyrrole ring and the nitrile group. The carbon atom attached to the nitrile group (C2) and the nitrile carbon itself will show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The N-H stretching vibrations of the amino group are expected in the region of 3100-3500 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₅N₃) would show a molecular ion peak (M⁺) at m/z 107.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Manufacturing

The synthesis of pyrrole-2-carbonitriles has been a subject of interest, with various methods reported in the literature and patents. A common strategy for the introduction of a nitrile group at the 2-position of a pyrrole ring involves the use of chlorosulfonyl isocyanate (CSI).

General Synthetic Approach

A general and efficient process for the production of pyrrole-2-carbonitriles involves a multi-step, one-pot reaction.[5][6] This method is adaptable for various substituted pyrroles and offers high yields.

Experimental Protocol: General Synthesis of a Pyrrole-2-carbonitrile

Step 1: Reaction with Chlorosulfonyl Isocyanate A solution of a substituted pyrrole in an appropriate solvent (e.g., acetonitrile or toluene) is cooled to 0 °C. Chlorosulfonyl isocyanate is added dropwise while maintaining the temperature. This initial reaction forms a reactive intermediate.

Step 2: Addition of a Formamide A molar excess of an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. This step is crucial for the formation of the nitrile group.

Step 3: Basification and Product Formation A molar excess of an organic base, typically a tertiary amine like triethylamine, is added to the mixture. This induces the elimination of a sulfonyl group and the formation of the pyrrole-2-carbonitrile.

Step 4: Isolation and Purification The reaction mixture is typically worked up by separating the precipitated salts and isolating the product from the solution phase, often through extraction and distillation or crystallization.

The synthesis of this compound would likely follow a similar pathway, starting from 1-aminopyrrole. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

}

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the dual reactivity of its amino and nitrile functional groups. This allows for a wide range of chemical transformations, making it a valuable precursor for more complex heterocyclic systems.[7]

Reactions of the Amino Group

The 1-amino group is nucleophilic and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the amino group.

-

Condensation: Reaction with carbonyl compounds to form Schiff bases or related structures, which can then undergo further cyclization reactions.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

-

Cycloaddition: Can participate in cycloaddition reactions to form various heterocyclic rings.

Tandem and Domino Reactions

The proximate positioning of the amino and nitrile groups allows for the design of tandem or domino reactions, where a single set of reagents can trigger a cascade of transformations to rapidly build molecular complexity. This is a highly efficient strategy in modern organic synthesis.

Applications in Drug Discovery and Development

Pyrrole-containing compounds are prevalent in a wide array of therapeutic agents due to their ability to interact with various biological targets. This compound is a key building block in the synthesis of compounds targeting a range of diseases.[4]

Precursor for Bioactive Heterocycles

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-d][1][3][7]triazines, and other nitrogen-rich scaffolds that are of significant interest in medicinal chemistry.

Role in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. For instance, the synthesis of various pyrrole-based drug candidates, including those with antituberculosis and COX-2 inhibitory activity, often involves the reaction of α-hydroxyketones, oxoacetonitriles, and anilines, highlighting the importance of the aminonitrile functionality on a pyrrole core.[8]

}

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care. It is advisable to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage Conditions

Store in a tightly sealed container in a cool, dry place.[4] Room temperature storage is generally acceptable.[2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile tool for the creative synthetic chemist. Its bifunctional nature, coupled with the inherent biological relevance of the pyrrole scaffold, makes it a highly valuable building block for the construction of diverse and complex molecular libraries. As the demand for novel drug candidates with improved efficacy and selectivity continues to grow, the strategic use of such well-designed starting materials will be increasingly critical. It is our hope that this technical guide will serve as a valuable resource for researchers, enabling them to leverage the unique properties of this compound to accelerate their drug discovery and development programs.

References

- 1. 937046-97-4|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride material safety data sheet

An In-depth Technical Guide to the Safe Handling of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

This document provides a comprehensive technical overview and material safety guide for this compound (CAS No: 937046-97-4). It is intended for researchers, scientists, and drug development professionals who handle this compound. The structure of this guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causal understanding of the compound's hazards and the necessary protocols to ensure laboratory safety.

Compound Identification and Scientific Context

This compound is a heterocyclic organic compound.[1] Its structure, featuring a pyrrole ring, an amino group, and a nitrile functional group, makes it a valuable building block in medicinal chemistry and synthetic organic chemistry.[2] The hydrochloride salt form is typically a powder, which enhances stability and simplifies handling compared to the free base.[3]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 937046-97-4[1][2] |

| Molecular Formula | C₅H₆ClN₃[1][2] |

| Molecular Weight | 143.57 g/mol [1][2] |

| Typical Purity | ≥97%[2] |

| Synonyms | 1-aminopyrrole-2-carbonitrile hydrochloride[1] |

Hazard Evaluation: A Mechanistic Perspective

The primary hazards of this compound stem from its chemical structure and its formulation as a fine powder. The Globally Harmonized System (GHS) classification provides a clear summary of the risks.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Expert Insight: The "harmful" classification across oral, dermal, and inhalation routes signifies systemic risk. The molecule is sufficiently lipophilic to be absorbed through the skin and mucous membranes. The nitrile group (-C≡N) is a key structural alert, as compounds of this class can sometimes metabolize to release cyanide, though this is not confirmed for this specific molecule without further toxicological data. The irritation potential is typical for amine salts and heterocyclic compounds.

Hazard Identification & Mitigation Workflow

The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with this compound.

Caption: Risk assessment and mitigation workflow for handling the compound.

Exposure Control and Personal Protection

Effective risk management relies on a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4][5] This is the primary defense against inhaling the harmful powder.

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from dust or splashes.

-

Hand Protection: Wear chemically resistant nitrile gloves.[4] Double-gloving is recommended during transfers of the solid. Causality: Nitrile provides broad protection against many organic chemicals and is less permeable than latex. It is critical to inspect gloves for pinholes before use and to change them immediately if contamination is suspected.

-

Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[4] Launder work clothes separately from personal clothing.[4]

-

Respiratory Protection: If for any reason work must be performed outside a fume hood where dust may be generated, a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 or better) is required.[4][6]

Emergency Procedures: A Self-Validating Response Plan

Rapid and correct responses to exposures or spills are critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or they feel unwell, seek immediate medical attention.[7]

-

Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation develops or persists, get medical advice.[4]

-

Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for several minutes.[4] Ensure complete irrigation by holding the eyelids open and away from the eye.[4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][7]

-

Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting. Call a poison control center or doctor immediately for advice.[7]

Fire-Fighting Measures:

-

The compound is not considered a significant fire risk and is non-combustible.[4] However, the containers may burn in a fire, and hazardous decomposition products will be released.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce corrosive and toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen chloride (HCl).[6] Firefighters must wear self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures (Spills): The goal is to clean the spill without generating dust or contaminating a wider area.

Caption: Step-by-step protocol for cleaning a solid chemical spill.

Handling, Storage, and Disposal Protocols

Handling:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Do not eat, drink, or smoke in the laboratory or when handling this product.[4]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Conditions: Store in a well-ventilated, dry place.[4][8] Keep the container tightly closed.[4]

-

Security: The compound should be stored in a locked cabinet or an area with restricted access due to its acute toxicity.[4][8]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7]

-

Expert Recommendation: While room temperature storage is cited, for long-term stability of amine-containing heterocyclic compounds, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent gradual degradation from air and moisture.[8][9]

Disposal:

-

All waste material, including contaminated consumables (gloves, paper towels) and empty containers, must be disposed of as hazardous waste.[4]

-

Do not dispose of down the drain.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal. The material may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator.[9]

Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions.[6]

-

Chemical Stability: May be sensitive to air, light, and moisture over long periods.[8]

-

Conditions to Avoid: Avoid generating dust.[4] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[7]

References

- 1. chemwhat.com [chemwhat.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

Spectroscopic Blueprint of a Versatile Heterocycle: A Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Introduction: The Synthetic Potential of a Functionalized Pyrrole

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, pyrrole derivatives are prized for their diverse biological activities and utility as synthetic intermediates. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4) emerges as a molecule of significant interest. Its structure, featuring a pyrrole ring N-aminated and functionalized with an adjacent nitrile group, presents a unique convergence of reactivity. The amino group can serve as a key nucleophile or a site for further derivatization, while the nitrile group is a versatile precursor for transformations into amines, carboxylic acids, or tetrazoles. This dual functionality makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of fused heterocyclic systems and novel drug candidates.

This guide provides an in-depth exploration of the core spectroscopic techniques required to unequivocally identify and characterize this compound. As a hydrochloride salt, the compound is expected to be a stable, crystalline solid, amenable to standard analytical procedures. The protonation of the amino group will have a discernible influence on the spectroscopic data, a key feature this guide will explore. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting both the expected data and the rigorous protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound—an aromatic pyrrole ring, a nitrile substituent, and an aminium group—give rise to a predictable yet information-rich spectroscopic profile. The following sections will detail the expected data based on established principles of spectroscopy and analysis of structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a complete picture of the carbon-hydrogen framework.

A. Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the three protons on the pyrrole ring and the protons of the aminium group. Due to the electron-withdrawing nature of the nitrile group and the overall aromatic system, the pyrrole protons will appear in the downfield region. The hydrochloride form will likely render the N-H protons visible and potentially broadened due to exchange with residual water in the solvent.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (proton at position 5) | 7.0 - 7.3 | Triplet (t) | J ≈ 2.5 - 3.0 Hz |

| H4 (proton at position 4) | 6.5 - 6.8 | Triplet (t) | J ≈ 2.5 - 3.0 Hz |

| H3 (proton at position 3) | 6.2 - 6.5 | Triplet (t) | J ≈ 2.5 - 3.0 Hz |

| -NH₃⁺ (aminium protons) | 8.0 - 10.0 | Broad singlet (br s) | N/A |

Note: Predicted values are based on general chemical shift ranges for substituted pyrroles and the expected electronic effects of the substituents. The exact values can vary based on solvent and concentration.

B. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H data, showing distinct signals for each of the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The pyrrole carbons will resonate in the aromatic region.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (carbon bearing nitrile) | 95 - 105 |

| C5 (pyrrole carbon) | 120 - 125 |

| C≡N (nitrile carbon) | 115 - 120 |

| C3 (pyrrole carbon) | 110 - 115 |

| C4 (pyrrole carbon) | 105 - 110 |

C. Experimental Protocol for NMR Acquisition

-

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's salt nature, ensuring good solubility. A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

D. Workflow for NMR Data Analysis

An In-depth Technical Guide to the Solubility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This guide provides a comprehensive overview of the solubility characteristics of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4), a versatile heterocyclic intermediate.[1] While specific quantitative solubility data for this compound is not widely published, this document will equip you with the foundational knowledge, predictive insights, and detailed experimental protocols necessary to determine its solubility profile in your own laboratory setting.

Introduction to this compound

This compound is a member of the pyrrole carbonitriles, a class of compounds recognized for their synthetic versatility.[1] The molecule features a pyrrole ring, a cornerstone of heterocyclic chemistry, functionalized with both an amino group at the N1 position and a reactive nitrile group.[1] This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating fused heterocyclic systems and nitrogen-rich compounds.[1]

Molecular Structure and Properties:

The presence of the hydrochloride salt significantly influences its physical properties, especially its solubility. As an ionic salt, it is expected to have a higher affinity for polar solvents compared to its free base counterpart.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The polarity of both the solute and the solvent, along with other factors like hydrogen bonding, molecular size, and temperature, are key determinants.[3]

-

The Solute: this compound is a polar, ionic compound. The presence of the N-amino group and the nitrile group, along with it being a hydrochloride salt, suggests a propensity for strong dipole-dipole interactions and hydrogen bonding.

-

The Solvents: Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) - These can engage in hydrogen bonding and are generally good solvents for salts.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) - These have high dielectric constants and can dissolve salts, though perhaps less effectively than protic solvents if hydrogen bonding is a dominant factor.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These are generally poor solvents for ionic compounds.

-

Based on these principles, we can make some educated predictions about the solubility of this compound.

Predicted Solubility Profile (Qualitative):

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The ability of these solvents to form hydrogen bonds and solvate both the cation and the chloride anion should lead to good solubility. A study on a related aminopyrrole showed that its protonated form was favored in hydrogen-bonding solvents.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high polarity of these solvents can overcome the lattice energy of the salt. DMSO and DMF are particularly strong polar aprotic solvents. |

| Slightly Polar | Dichloromethane, Chloroform | Low to Moderate | While polar, these solvents are less capable of solvating ions compared to more polar aprotic or protic solvents. Synthesis of related neutral pyrrole carbonitriles has been performed in dichloromethane, suggesting some solubility of the core structure.[5] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The nonpolar nature of these solvents makes them incapable of effectively solvating the charged species of the hydrochloride salt. Synthesis of a related compound in toluene required subsequent washing with an aqueous solution to remove impurities, implying low solubility of polar species.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane)

-